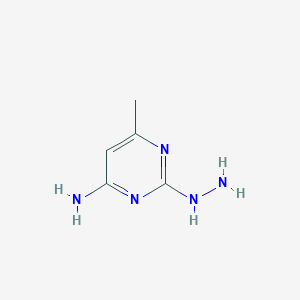
3-Oxomethylideneindolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Oxomethylideneindolin-2-one is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. This compound is characterized by the presence of an oxo group at the third position and a methylidene group at the second position of the indolin-2-one structure. The unique structural features of this compound make it a valuable compound in various fields of scientific research, including medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxomethylideneindolin-2-one typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . Another method involves the use of titanium(III) chloride solution to reduce o-nitrostyrenes, leading to the formation of indoles through a formal reductive C(sp2)–H amination reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Oxomethylideneindolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and chemical properties.
Wissenschaftliche Forschungsanwendungen
3-Oxomethylideneindolin-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In organic synthesis, this compound serves as a valuable intermediate for the preparation of complex molecules. Its reactivity and structural features make it a useful building block for the synthesis of various heterocyclic compounds .
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in biological assays .
Medicine: In medicinal chemistry, derivatives of this compound have been explored as potential therapeutic agents for the treatment of diseases such as Alzheimer’s disease and cancer. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable compound for various industrial applications .
Wirkmechanismus
The mechanism of action of 3-Oxomethylideneindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as acetylcholine esterase, which is involved in the progression of Alzheimer’s disease . Additionally, it can modulate signaling pathways related to inflammation and cancer, leading to its therapeutic effects . The exact molecular targets and pathways may vary depending on the specific derivative and application of the compound.
Vergleich Mit ähnlichen Verbindungen
- Indole-3-acetic acid
- Indolin-3-one
- 3-Substituted-indolin-2-one derivatives
These similar compounds may exhibit overlapping biological activities, but the specific structural features of 3-Oxomethylideneindolin-2-one make it a unique and valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H5NO2 |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
2-oxoindole-3-carbaldehyde |
InChI |
InChI=1S/C9H5NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5H |
InChI-Schlüssel |
MGIXRTYZHXMYOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


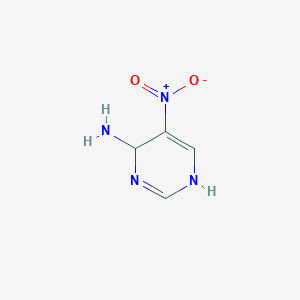
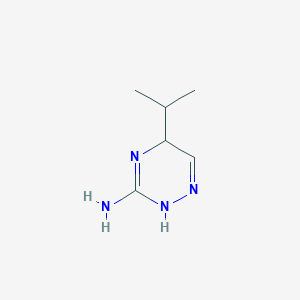
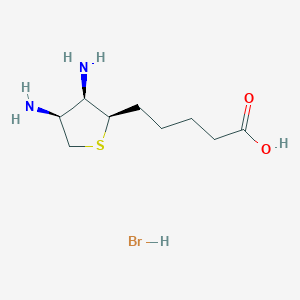


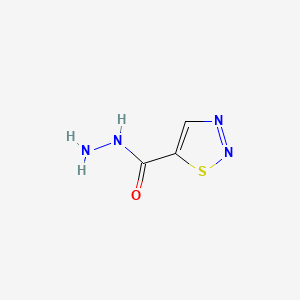
![4,4,5,5-Tetramethyl-2-(4'-(naphthalen-2-yl)-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13106390.png)

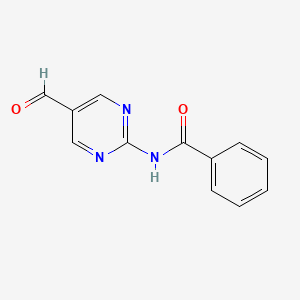

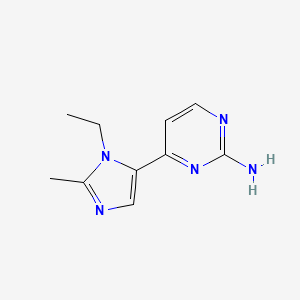
![1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)](/img/structure/B13106420.png)
